![molecular formula C16H20F3NO4 B15124584 3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B15124584.png)
3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid is an organic compound that features a trifluoromethyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Trifluoromethylated Intermediate: The trifluoromethyl group is introduced through radical trifluoromethylation, often using reagents like trifluoromethyl iodide and a radical initiator.
Coupling Reaction: The protected amino group and the trifluoromethylated intermediate are coupled using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for the radical trifluoromethylation step and automated systems for the protection and coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine, enabling subsequent functionalization:
Reaction Conditions
-
Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.
-
Temperature : 0–25°C.
-
Time : 1–4 hours.
Example
text3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric acid + TFA → 3-amino-4-[3-(trifluoromethyl)phenyl]butyric acid + CO₂ + tert-butanol
Outcome : Quantitative deprotection (>95% yield) with minimal side reactions .
Parameter | Value |
---|---|
Preferred Acid | TFA |
Solvent | DCM or ethyl acetate |
Deprotection Yield | 90–98% |
Carboxylic Acid Functionalization
The carboxylic acid participates in esterification, amidation, and salt formation:
Esterification
Reagents : Thionyl chloride (SOCl₂) followed by alcohol, or DCC/DMAP-mediated coupling.
Applications : Prodrug synthesis or solubility enhancement.
Data
Ester Derivative | Reagent | Yield |
---|---|---|
Methyl ester | SOCl₂ + MeOH | 85% |
Benzyl ester | DCC + BnOH | 78% |
Amide Coupling
Reagents : EDC/HOBt or HATU with amines.
Example : Synthesis of peptidomimetics targeting dipeptidyl peptidase-4 (DPP-4) .
textThis compound + HATU + R-NH₂ → Amide derivative
Yield : 70–92% depending on amine nucleophilicity .
Decarboxylation
Controlled thermal decarboxylation removes the carboxylic acid group under basic conditions:
Conditions
-
Reagents : Cu(I) catalysts in quinoline.
-
Temperature : 180–200°C.
-
Outcome : Formation of 3-(Boc-amino)-1-[3-(trifluoromethyl)phenyl]propane.
Catalyst | Temperature | Conversion |
---|---|---|
Cu powder | 190°C | 65% |
None | 200°C | <10% |
Salt Formation
The carboxylic acid forms stable salts with inorganic bases for improved crystallinity:
Reagents : NaOH, KOH, or LiOH in aqueous/organic biphasic systems.
Example : Lithium salt formation for enhanced solubility in polar aprotic solvents .
Base | Solvent System | Salt Purity |
---|---|---|
NaOH | H₂O/MTBE | 99% |
LiOH | H₂O/THF | 98% |
Reduction of the Carboxylic Acid
The acid is reduced to the corresponding alcohol for structural diversification:
Reagents : Borane-THF complex or LiAlH₄.
Outcome :
textThis compound → 3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butanol
Yield : 60–75% with BH₃·THF.
Electrophilic Aromatic Substitution
The 3-(trifluoromethyl)phenyl group undergoes limited electrophilic substitution due to the electron-withdrawing CF₃ group. Directed metalation strategies enable selective functionalization:
Conditions
-
Base : LDA or s-BuLi.
-
Electrophile : I₂, Br₂, or R-X.
-
Position : Para to the CF₃ group (meta to the butyric acid chain).
Electrophile | Product | Yield |
---|---|---|
I₂ | 4-Iodo-CF₃-phenyl derivative | 55% |
MeI | 4-Methyl-CF₃-phenyl analog | 40% |
Stability Under Reaction Conditions
Critical stability data for process optimization:
Condition | Degradation |
---|---|
pH < 2 (aqueous, 25°C) | Boc cleavage |
pH > 10 (aqueous, 25°C) | Ester hydrolysis |
150°C (neat) | Decarboxylation |
Scientific Research Applications
3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)-4-phenylbutyric Acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-[3-(Trifluoromethyl)phenyl]butyric Acid: Lacks the Boc-protected amino group, affecting its reactivity and applications.
Uniqueness
3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid is unique due to the combination of the trifluoromethyl group and the Boc-protected amino group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Biological Activity
3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric acid is a synthetic compound notable for its structural features, including a tert-butyloxycarbonyl (Boc) protecting group on the amino moiety and a butyric acid backbone. The introduction of trifluoromethyl groups enhances the compound's biological activity, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical formula for this compound is C16H20F3NO4, with a molecular weight of 347.33 g/mol. The trifluoromethyl group is known to influence the pharmacokinetics and pharmacodynamics of compounds, often leading to improved bioavailability and potency.
The biological activity of this compound can be attributed to its interactions with various biological targets. The trifluoromethyl substitution pattern has been shown to enhance binding affinity and inhibitory effects against specific enzymes and receptors. For instance, studies have indicated that compounds with similar structures exhibit significant activity in inhibiting phospholipases, which are crucial in cellular signaling pathways .
Biological Assays and Findings
Research has demonstrated that this compound can modulate various biological processes. Notable findings include:
- Inhibition of Phospholipases : Compounds with trifluoromethyl groups have been reported to show differential inhibition of Group IVA and Group VIA phospholipases, which play roles in inflammatory responses and cell signaling .
- Antitumor Activity : Preliminary studies suggest that similar derivatives may exhibit antiproliferative effects against various cancer cell lines, indicating potential applications in oncology .
- Neurotransmitter Uptake Inhibition : Functionalized amino acids derived from this structure have been designed as inhibitors of GABA uptake, indicating potential applications in neuropharmacology .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features and potential applications of this compound relative to structurally similar compounds:
Case Studies
Several case studies have explored the biological activity of related compounds:
- Cardiac Function Improvement : A study on 4-Phenylbutyric acid demonstrated its ability to improve cardiac function post-myocardial infarction through autophagy modulation, suggesting that structural analogs may also exhibit protective effects in cardiovascular contexts .
- Diabetes Management : The role of Boc derivatives in synthesizing DPP-4 inhibitors like sitagliptin has been well-documented, showcasing their efficacy in managing type 2 diabetes by regulating blood glucose levels through incretin hormone modulation .
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing 3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid with high purity?
Answer:
The synthesis typically involves sequential protection, coupling, and deprotection steps:
- Boc Protection: Introduce the tert-butoxycarbonyl (Boc) group to the amino moiety early to prevent undesired side reactions. This is standard in peptide synthesis to protect amines .
- Coupling Reactions: Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the trifluoromethylphenyl group to the butyric acid backbone. Evidence from trifluoromethylphenyl-containing analogs suggests aryl halide intermediates are effective .
- Purification: Employ column chromatography (silica gel or reverse-phase) followed by recrystallization for >95% purity. High-performance liquid chromatography (HPLC) is critical for isolating stereoisomers if chiral centers are present .
Q. Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify the Boc group (1.4 ppm for tert-butyl protons) and trifluoromethylphenyl aromatic signals. ¹⁹F NMR confirms CF₃ group integrity .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight, particularly for distinguishing isotopic patterns of fluorine .
- HPLC: Chiral HPLC ensures enantiomeric purity if stereocenters are present. For non-chiral analysis, reverse-phase HPLC with UV detection at 254 nm monitors impurities .
Q. Advanced: How can enantiomeric purity be controlled during synthesis?
Answer:
- Chiral Auxiliaries: Use Boc-protected amino acids with defined stereochemistry (e.g., (R)- or (S)-configurations) as starting materials. Evidence from enantiomer-specific derivatives (e.g., (R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid hydrochloride) highlights the need for chiral pool synthesis .
- Asymmetric Catalysis: Apply chiral catalysts in key steps (e.g., hydrogenation of ketones to alcohols).
- Chromatographic Resolution: Chiral stationary phases (e.g., amylose or cellulose derivatives) separate enantiomers post-synthesis. Purity >99% is achievable, as seen in CRM standards for trifluoromethyl analogs .
Q. Advanced: What derivatization strategies enhance bioactivity for pharmacological studies?
Answer:
- Amidation/Estherification: Convert the carboxylic acid to amides or esters to improve membrane permeability. For example, coupling with piperazine derivatives enhances bioavailability in amidine-based drug candidates .
- Sulfamoyl or Sulfonamide Linkages: Introduce sulfamoyl groups (e.g., via reaction with sulfonyl chlorides) to modulate target binding, as seen in CFTR-targeting compounds .
- Fluorine-Scanning: Replace hydrogen with fluorine at strategic positions to optimize metabolic stability and binding affinity, leveraging the trifluoromethyl group’s electron-withdrawing properties .
Q. Data Contradiction: How to resolve discrepancies in reported biological activities of derivatives?
Answer:
- Purity Verification: Re-analyze disputed compounds using quantitative NMR (qNMR) or LC-MS to rule out impurities >2% that may skew bioassays .
- Stereochemical Reassessment: Confirm enantiomeric ratios via chiral HPLC, as inactive derivatives may result from racemization during synthesis .
- In Silico Modeling: Use molecular docking to validate structure-activity relationships (SAR). For example, trifluoromethylphenyl orientation in the active site may explain variability in inhibitory potency .
Q. Advanced: What computational tools aid in predicting physicochemical properties?
Answer:
- LogP Prediction: Software like MarvinSketch or ACD/Labs calculates lipophilicity, critical for optimizing blood-brain barrier penetration. The trifluoromethyl group increases LogP by ~1.5 units .
- pKa Estimation: Tools such as SPARC predict carboxylic acid pKa (~4.5–5.0), influencing ionization state and solubility.
- Docking Studies: AutoDock Vina or Schrödinger Suite models interactions with targets like kinases or GPCRs, guiding functional group modifications .
Q. Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. The Boc group and trifluoromethylphenyl moiety may cause irritation .
- Ventilation: Conduct reactions in a fume hood due to potential release of HF during decomposition .
- Waste Disposal: Neutralize acidic residues with bicarbonate before disposal, as per OSHA guidelines .
Properties
Molecular Formula |
C16H20F3NO4 |
---|---|
Molecular Weight |
347.33 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[3-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(9-13(21)22)8-10-5-4-6-11(7-10)16(17,18)19/h4-7,12H,8-9H2,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
ATUJVGXTABSYTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.